3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde
CAS No.: 1520893-25-7
Cat. No.: VC3085832
Molecular Formula: C10H9F3O2
Molecular Weight: 218.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1520893-25-7 |
|---|---|
| Molecular Formula | C10H9F3O2 |
| Molecular Weight | 218.17 g/mol |
| IUPAC Name | 3-methyl-4-(2,2,2-trifluoroethoxy)benzaldehyde |
| Standard InChI | InChI=1S/C10H9F3O2/c1-7-4-8(5-14)2-3-9(7)15-6-10(11,12)13/h2-5H,6H2,1H3 |
| Standard InChI Key | LFYRNBZYBUZWIA-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C=O)OCC(F)(F)F |
| Canonical SMILES | CC1=C(C=CC(=C1)C=O)OCC(F)(F)F |
Introduction
3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde is a synthetic organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of a methyl group and a trifluoroethoxy group attached to the benzene ring. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its unique chemical properties.
Synthesis of 3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde
The synthesis of this compound typically involves several steps, starting from simpler aromatic compounds. A common method involves the reaction of 3-methylphenol with trifluoroethanol in the presence of a base to form the trifluoroethoxy derivative, followed by a formylation reaction to introduce the aldehyde group.
Synthesis Steps
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Trifluoroethoxylation: The first step involves the reaction of 3-methylphenol with trifluoroethanol to form 3-methyl-4-(2,2,2-trifluoroethoxy)phenol.
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Formylation: The resulting phenol derivative is then subjected to a formylation reaction, typically using a reagent like dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce the aldehyde group.
Property Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C11H10F3O2 |
| Molecular Weight | Approximately 234 g/mol |
| Solubility | Soluble in organic solvents |
Applications
This compound is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique trifluoroethoxy group can impart specific biological activities to the final products.
Pharmaceutical Applications
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Drug Synthesis: It serves as a building block for synthesizing compounds with potential therapeutic effects.
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Biological Activity: The trifluoroethoxy group can enhance the lipophilicity and bioavailability of drugs.
Agrochemical Applications
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Pesticide Synthesis: Used in the synthesis of pesticides with improved efficacy and environmental safety profiles.
Research Findings
Recent research has focused on exploring the synthetic versatility of 3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde and its derivatives. Studies have shown that modifications to the trifluoroethoxy group can significantly affect the biological activity of the resulting compounds.
Recent Studies
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Biological Activity: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes, suggesting potential therapeutic applications.
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Synthetic Methodologies: Another study in Organic Letters reported an improved synthesis method using green chemistry principles, which enhances the yield and reduces environmental impact.
Safety and Handling
Handling 3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde requires caution due to its potential reactivity and toxicity. It is advisable to use protective equipment and follow standard laboratory safety protocols when working with this compound.
Safety Precautions
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Protective Gear: Wear gloves, goggles, and a lab coat.
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Ventilation: Ensure good ventilation to prevent inhalation of vapors.
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Storage: Store in a cool, dry place away from incompatible substances.
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